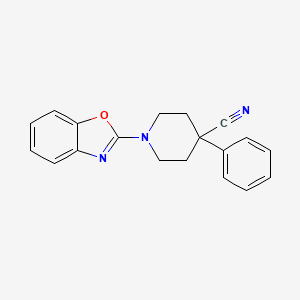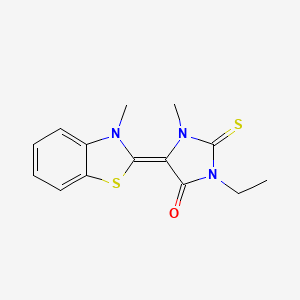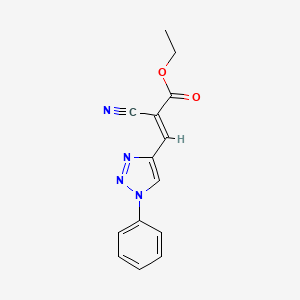![molecular formula C20H20FN3O2S2 B15119549 8-(4-Fluorobenzenesulfonyl)-2-(methylsulfanyl)-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene](/img/structure/B15119549.png)
8-(4-Fluorobenzenesulfonyl)-2-(methylsulfanyl)-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-(4-Fluorobenzenesulfonyl)-2-(methylsulfanyl)-3-phenyl-1,4,8-triazaspiro[45]deca-1,3-diene is a complex organic compound characterized by its unique spirocyclic structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-(4-Fluorobenzenesulfonyl)-2-(methylsulfanyl)-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene typically involves multi-step organic reactions. The process begins with the preparation of the spirocyclic core, followed by the introduction of the fluorobenzenesulfonyl and methylsulfanyl groups. Common reagents used in these reactions include sulfonyl chlorides, thiols, and various catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
8-(4-Fluorobenzenesulfonyl)-2-(methylsulfanyl)-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene undergoes several types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The compound can undergo reduction reactions, particularly at the sulfonyl group.
Substitution: The fluorobenzenesulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group yields sulfoxides or sulfones, while nucleophilic substitution at the fluorobenzenesulfonyl group can produce various substituted derivatives.
科学的研究の応用
8-(4-Fluorobenzenesulfonyl)-2-(methylsulfanyl)-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.
作用機序
The mechanism of action of 8-(4-Fluorobenzenesulfonyl)-2-(methylsulfanyl)-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene involves its interaction with specific molecular targets. These targets may include enzymes or receptors that are critical in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
類似化合物との比較
Similar Compounds
- 4-(4-Fluorobenzenesulfonyl)-8-(4-methoxybenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane
- 8-(4-Fluorobenzenesulfonyl)-4-(4-methoxybenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane
Uniqueness
8-(4-Fluorobenzenesulfonyl)-2-(methylsulfanyl)-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene is unique due to its specific combination of functional groups and spirocyclic structure. This uniqueness imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
特性
分子式 |
C20H20FN3O2S2 |
|---|---|
分子量 |
417.5 g/mol |
IUPAC名 |
8-(4-fluorophenyl)sulfonyl-3-methylsulfanyl-2-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene |
InChI |
InChI=1S/C20H20FN3O2S2/c1-27-19-18(15-5-3-2-4-6-15)22-20(23-19)11-13-24(14-12-20)28(25,26)17-9-7-16(21)8-10-17/h2-10H,11-14H2,1H3 |
InChIキー |
UQZGWRFJZHFCBR-UHFFFAOYSA-N |
正規SMILES |
CSC1=NC2(CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)F)N=C1C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3,4,5-trimethoxy-N-{7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl}benzamide](/img/structure/B15119475.png)

![2-(1,3-Benzoxazol-2-ylsulfanyl)-1-[4-(2-fluorophenyl)piperazin-1-yl]ethanone](/img/structure/B15119483.png)
![4-(Azidomethyl)-1-[(3-ethoxyphenyl)methyl]pyrrolidin-2-one](/img/structure/B15119488.png)

![N-(3-methylbenzyl)-2-[(3-methylquinoxalin-2-yl)sulfanyl]acetamide](/img/structure/B15119508.png)
![8-[(Thiophen-2-yl)methyl]-11-[(2,4,6-trimethylphenyl)methyl]-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-triene-7,12-dione](/img/structure/B15119515.png)
![(2Z)-6-[(2-chlorophenyl)methyl]-2-[(furan-2-yl)methylidene]-2H,3H,7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione](/img/structure/B15119521.png)
![8-(3-Methylbutyl)-12-sulfanylidene-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodecan-7-one](/img/structure/B15119528.png)
![N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide](/img/structure/B15119531.png)

![1-[(2-Chloro-6-fluorobenzyl)sulfanyl]-4-methylphthalazine](/img/structure/B15119554.png)
